2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1,2-thiazol-5-yl)acetic acid
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Overview
Description
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1,2-thiazol-5-yl)acetic acid is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its intricate molecular structure makes it a subject of interest for researchers aiming to explore its properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1,2-thiazol-5-yl)acetic acid typically involves multiple steps, starting with the preparation of the fluoren-9-ylmethoxycarbonyl chloride. This intermediate is then reacted with the appropriate amino acid derivative under controlled conditions to form the desired product. The reaction conditions often require the use of a strong base, such as triethylamine, and a suitable solvent, like dichloromethane, to facilitate the formation of the amide bond.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to achieve high yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods, including recrystallization and chromatography, are utilized to obtain the final product with the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of functional groups such as the fluoren-9-ylmethoxycarbonyl and thiazol-5-yl moieties makes it versatile in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed: The reactions involving this compound can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs. These products are valuable in further chemical synthesis and research applications.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe or inhibitor in studying enzyme activities and protein interactions. Its ability to bind to specific molecular targets makes it a valuable tool in biochemical assays.
Medicine: The medicinal applications of this compound are vast. It can be used in the development of pharmaceuticals, particularly in the design of drugs targeting specific diseases. Its potential as an antimicrobial or anticancer agent is being explored, with promising results in preliminary studies.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and coatings. Its chemical properties make it suitable for applications in polymer chemistry and surface modification.
Mechanism of Action
The mechanism by which 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1,2-thiazol-5-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The fluoren-9-ylmethoxycarbonyl group can act as a ligand, binding to metal ions or enzymes, while the thiazol-5-yl moiety can interact with nucleophilic sites on biomolecules. These interactions can modulate biological processes and lead to the desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2-fluorophenyl)acetic acid
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2-hydroxyphenyl)propanoic acid
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2-methylpropan-2-yl)oxycarbonylamino)acetic acid
Uniqueness: Compared to these similar compounds, 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1,2-thiazol-5-yl)acetic acid stands out due to its thiazol-5-yl group, which imparts unique chemical and biological properties. This distinct feature allows for specific interactions and applications that are not possible with the other compounds.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1,2-thiazol-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c23-19(24)18(17-9-10-21-27-17)22-20(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-10,16,18H,11H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGNEFSMHAUMNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=NS4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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